Voxvoganan trihydrochloride (LTX-109) is a synthetic antimicrobial peptidomimetic (SAMP) engineered to mimic host-defense peptides while overcoming their inherent limitations in metabolic stability and manufacturability. Structurally composed of a modified tripeptide core (Arg-Tbt-Arg) capped with a lipophilic C-terminal ethylphenyl group, it functions via a rapid membrane-lysing mechanism that physically disrupts bacterial plasma membranes [1]. Procured primarily as a high-purity trihydrochloride salt to ensure optimal aqueous solubility and formulation compatibility, it is a leading candidate for topical antimicrobial research. It is specifically selected for its potent, dose-dependent bactericidal activity against multidrug-resistant Gram-positive strains, including MRSA, VRSA, and daptomycin-nonsusceptible Staphylococcus aureus [2].
Substituting Voxvoganan trihydrochloride with natural antimicrobial peptides (AMPs) or conventional topical antibiotics like mupirocin compromises both formulation stability and long-term efficacy. Natural AMPs are highly susceptible to proteolytic degradation by endogenous enzymes, severely limiting their half-life in complex biological matrices [1]. Conversely, while traditional small-molecule antibiotics are stable, they frequently induce rapid adaptive resistance; mupirocin, for instance, exhibits significant resistance development over serial passages [2]. Voxvoganan’s incorporation of the non-natural 2,5,7-tri-tert-butyltryptophan (Tbt) residue provides steric hindrance against proteases, while its non-specific membrane-disrupting mechanism prevents spontaneous resistance. Furthermore, utilizing the Voxvoganan free base instead of the trihydrochloride salt drastically reduces aqueous solubility, leading to precipitation in standard vehicles and complicating reproducible microgram-scale dosing .
In a 60-passage spontaneous resistance development (SRD) assay against clinical strains of MRSA, Voxvoganan demonstrated no detectable resistance development at 4–8× MIC. In direct contrast, the standard topical antibiotic mupirocin displayed clear and rapid adaptive resistance under identical conditions [1]. This lack of resistance is attributed to Voxvoganan's membrane-lysing mechanism, which physically disrupts the bacterial plasma membrane rather than targeting mutable intracellular receptors.
| Evidence Dimension | Adaptive resistance development (60 passages) |
| Target Compound Data | Voxvoganan: No MIC shift at 4-8x MIC |
| Comparator Or Baseline | Mupirocin: Clear resistance development with significant MIC increase |
| Quantified Difference | 0-fold vs multi-fold MIC increase over 60 passages |
| Conditions | 60-passage SRD assay on MH agar against MRSA/MSSA |
Crucial for selecting a durable active agent in topical decolonization formulations where traditional antibiotics rapidly lose efficacy.
Voxvoganan trihydrochloride exhibits potent, dose-dependent bactericidal activity against highly refractory bacterial phenotypes. In time-kill assays, it maintained a tightly constrained MIC range of 2 to 4 μg/mL against vancomycin-intermediate (VISA), vancomycin-resistant (VRSA), daptomycin-nonsusceptible, and linezolid-nonsusceptible S. aureus isolates [1]. This performance demonstrates that Voxvoganan's efficacy is completely unhindered by existing efflux pumps or target mutations that confer resistance to standard-of-care antistaphylococcal agents.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
| Target Compound Data | Voxvoganan trihydrochloride: 2–4 μg/mL |
| Comparator Or Baseline | Standard antistaphylococcal agents: Resistance thresholds exceeded (e.g., Daptomycin, Linezolid) |
| Quantified Difference | Maintained baseline MIC despite multidrug resistance profiles |
| Conditions | In vitro MIC and time-kill assays against VISA, VRSA, and DNSSA isolates |
Validates the compound as a necessary procurement choice for researchers requiring a reliable positive control or active ingredient against highly resistant Gram-positive panels.
Natural antimicrobial peptides (AMPs) frequently fail in translational applications due to rapid degradation by host proteases. Voxvoganan overcomes this through specific structural engineering: the incorporation of a bulky, non-natural 2,5,7-tri-tert-butyltryptophan (Tbt) residue and a C-terminal ethylphenyl capping group [1]. These modifications provide severe steric hindrance, effectively blocking amide bond hydrolysis by pancreatic enzymes and chymotrypsin, yielding a synthetic peptidomimetic with significantly greater metabolic stability than its natural lactoferrin-derived precursors [2].
| Evidence Dimension | Resistance to enzymatic hydrolysis |
| Target Compound Data | Voxvoganan: High stability with blocked amide bond cleavage |
| Comparator Or Baseline | Natural AMPs / unmodified tripeptides: Rapid proteolytic degradation |
| Quantified Difference | Extended half-life and preserved structural integrity in proteolytic environments |
| Conditions | Exposure to trypsin, chymotrypsin, and pancreatic enzymes |
Ensures the active pharmaceutical ingredient remains intact in complex biological matrices or wound exudates, a critical requirement for topical drug development.
For topical and in vivo research, the physical form of the API dictates formulation success. Voxvoganan is procured as a trihydrochloride salt, which significantly enhances its aqueous processability compared to the free base . Standard preparation protocols demonstrate that the trihydrochloride salt readily forms clear solutions at concentrations ≥ 3.5 mg/mL (3.90 mM) in standard co-solvent systems (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) . This solubility profile allows for accurate microgram-scale dosing without the precipitation issues common to lipophilic free-base peptides.
| Evidence Dimension | Aqueous formulation solubility |
| Target Compound Data | Voxvoganan trihydrochloride: ≥ 3.5 mg/mL in standard aqueous co-solvents |
| Comparator Or Baseline | Voxvoganan free base: Requires complex lipid/high-solvent systems to prevent precipitation |
| Quantified Difference | Reliable clear solution at 3.90 mM vs phase separation |
| Conditions | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline vehicle at room temperature |
Procurement of the trihydrochloride salt is essential for researchers needing reproducible, precipitate-free liquid formulations for topical application or microdilution assays.
Because Voxvoganan trihydrochloride exhibits high proteolytic stability and forms clear aqueous solutions at ≥ 3.5 mg/mL , it is the ideal active pharmaceutical ingredient (API) for developing topical hydrogels and ointments. It is specifically procured to replace natural AMPs that degrade rapidly in wound exudates.
In studies modeling nasal or dermal decolonization of MRSA, standard agents like mupirocin often induce adaptive resistance. Voxvoganan's proven inability to generate spontaneous resistance over 60 passages [1] makes it a critical benchmark material for long-term efficacy studies and a reliable positive control in resistance-evasion assays.
When screening novel compounds against highly refractory strains (e.g., VRSA, VISA, and daptomycin-nonsusceptible S. aureus), researchers require a positive control that maintains a stable MIC. Voxvoganan trihydrochloride consistently demonstrates a 2–4 μg/mL MIC across these phenotypes [2], providing a dependable baseline for comparative time-kill kinetics and membrane-disruption assays.